(3-(2-Nitrophenyl)isoxazol-5-yl)methanol
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. Research investigations have employed high-field Nuclear Magnetic Resonance spectrometers operating at 600 megahertz for proton detection to achieve optimal resolution and sensitivity.
The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that confirm the molecular structure. The hydroxymethyl protons appear as a distinctive signal pattern, typically observed as a complex multipisticity due to coupling interactions with adjacent protons. The isoxazole ring proton manifests as a singlet resonance, consistent with its isolated position on the heterocyclic framework.
The aromatic region of the spectrum displays the expected pattern for the substituted phenyl ring, with the ortho-nitro substitution creating characteristic downfield shifts due to the electron-withdrawing nature of the nitro group. The integration ratios correspond precisely to the expected hydrogen count distribution throughout the molecular framework.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon skeleton with distinct chemical shift patterns. The carbonyl-type carbon signals appear in the characteristic downfield region, while the aromatic carbons display the expected multiplicity patterns and chemical shift values consistent with the proposed structure.
Infrared Absorption Profiling
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to the functional groups present in the molecular structure. The infrared spectrum exhibits distinctive absorption features that serve as fingerprint identification for this compound.
The hydroxyl group manifests as a broad absorption band in the region typically associated with alcohol functionality, demonstrating the presence of the primary alcohol group attached to the isoxazole ring. The nitro group contributions appear as characteristic asymmetric and symmetric stretching vibrations in the expected frequency ranges, confirming the presence and positioning of this electron-withdrawing substituent.
The aromatic carbon-hydrogen stretching vibrations appear in the higher frequency region, while the isoxazole ring vibrations contribute to the fingerprint region of the spectrum. The carbon-oxygen stretching modes associated with both the alcohol functionality and the isoxazole ring oxygen provide additional confirmation of the structural assignment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides definitive molecular weight confirmation and structural insight through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 220, corresponding exactly to the calculated molecular weight of this compound.
The fragmentation pattern reveals diagnostic ion formations that support the proposed structure. Loss of the hydroxymethyl group generates characteristic fragment ions, while the nitrophenyl-isoxazole core produces stable fragment species that appear prominently in the mass spectrum. The base peak intensity and relative abundances of fragment ions provide valuable information about the preferred fragmentation pathways and molecular stability.
High-resolution mass spectrometric measurements confirm the elemental composition through accurate mass determination, with observed mass values matching the theoretical calculations within acceptable tolerance limits for C10H8N2O4. The isotope pattern analysis further supports the proposed molecular formula through comparison of experimental and theoretical isotope distribution patterns.
Properties
IUPAC Name |
[3-(2-nitrophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-7-5-9(11-16-7)8-3-1-2-4-10(8)12(14)15/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZPJLGTCSHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Details |
|---|---|
| Starting material | 2-methyl-6-nitrobenzaldehyde oxime |
| Oxidant | Manganese dioxide (MnO2), metal-doped MnO2 (Fe, Co, Ni, Cu, Ag) |
| Solvents | Dichloromethane, chloroform, carbon tetrachloride, 1,2-dichloroethane, chlorobenzene, o-dichlorobenzene |
| Temperature | 20°C to 80°C |
| Pressure | 3.0 MPa (ethylene pressure) |
| Reaction time | 2 to 10 hours |
| Molar ratio (oxime : oxidant) | 1 : 2 to 6 |
| Purification | Filtration, solvent removal under reduced pressure, recrystallization from methanol |
Reaction Procedure Summary:
- The oxime and manganese dioxide (or doped variant) are added sequentially to a high-pressure reactor along with the chosen organic solvent.
- Ethylene gas is introduced to a pressure of 3.0 MPa.
- The mixture is heated to the desired temperature (typically between 20°C and 80°C) and stirred for the specified duration.
- Ethylene pressure is maintained by continuous supplementation during the reaction.
- After completion, the reaction mixture is filtered to remove solids.
- The solvent is evaporated under reduced pressure.
- The crude product is recrystallized from methanol to yield the target isoxazole derivative as a brown granular solid.
Metal-Doped Manganese Dioxide Variants:
| Dopant Metal | Dopant Amount (% by mass) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (g) |
|---|---|---|---|---|---|
| Iron (Fe) | 3% | Trichloromethane | 20 | 10 | 55.7 |
| Cobalt (Co) | 2% | Carbon tetrachloride / Dichloromethane | 45 / 50 | 6 | 56.7-57 |
| Nickel (Ni) | 1% | 1,2-Dichloroethane | 40 | 7 | 56.5 |
| Copper (Cu) | 0.1% | Chlorobenzene | 30 | 8 | 56.7 |
| Silver (Ag) | 5% | o-Dichlorobenzene | 80 | 2 | Not specified |
The yields are consistently around 56-57 g for 0.3 mol scale reactions, indicating good reproducibility and efficiency.
Green Chemistry Approach Using Deep Eutectic Solvents (DES)
An alternative environmentally friendly method employs deep eutectic solvents such as choline chloride:glycerol (1:2) as the reaction medium. This approach avoids toxic catalysts and volatile organic solvents, aligning with green chemistry principles.
Key Features:
- The oxime precursor (e.g., pyrazole aldehyde oxime analogues) is cyclized in the presence of N-chlorosuccinimide, propargyl alcohol, and sodium ascorbate.
- The DES medium facilitates hydrogen bonding, accelerating the cyclization reaction.
- Reaction times are shorter (around 2 hours) with good to moderate yields (up to 85%).
- The method is applicable to various substituted isoxazoles, including nitro-substituted derivatives.
- Structural confirmation is achieved through IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.
Advantages:
- Avoids volatile organic compounds (VOCs).
- Uses biodegradable, low-toxicity solvents.
- Simplifies purification and reduces environmental impact.
Comparative Summary of Preparation Methods
| Aspect | Manganese Dioxide Oxidation Method | Deep Eutectic Solvent (DES) Method |
|---|---|---|
| Reaction Type | One-pot oxidative cyclization with ethylene | Cyclization with N-chlorosuccinimide and propargyl alcohol in DES |
| Solvent | Organic chlorinated solvents (e.g., DCM, chloroform) | Choline chloride:glycerol (1:2) DES |
| Catalyst/Oxidant | Manganese dioxide or metal-doped MnO2 | None (uses N-chlorosuccinimide as reagent) |
| Temperature | 20–80°C | ~80°C (varies) |
| Pressure | 3.0 MPa ethylene pressure | Atmospheric |
| Reaction Time | 2–10 hours | ~2 hours |
| Yield | Moderate to high (~56-57 g per 0.3 mol scale) | Good to moderate (up to 85%) |
| Environmental Impact | Uses volatile chlorinated solvents, metal oxidants | Green solvents, biodegradable, low toxicity |
| Purification | Filtration, solvent removal, recrystallization | Simple work-up, no volatile solvents |
Detailed Research Findings and Notes
- The manganese dioxide method is well-established and allows fine-tuning of reaction conditions by varying dopant metals, solvent choice, temperature, and reaction time to optimize yield and purity.
- Metal doping (Fe, Co, Ni, Cu, Ag) in manganese dioxide influences catalyst activity and selectivity, with cobalt and silver dopants showing efficient catalysis at moderate temperatures.
- The use of ethylene under pressure facilitates the formation of the isoxazole ring and incorporation of the methanol group.
- The DES method represents a significant advancement in sustainable synthesis, offering a safer and greener alternative with comparable yields and shorter reaction times.
- Structural characterization of products from both methods confirms the formation of the desired this compound, validated by spectroscopic techniques such as NMR and IR.
- Purification typically involves recrystallization from methanol, yielding a brown granular solid suitable for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(2-Nitrophenyl)isoxazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has identified various isoxazole derivatives, including (3-(2-Nitrophenyl)isoxazol-5-yl)methanol, as potential anticancer agents. Studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : A study on the cytotoxic effects of isoxazole derivatives showed that compounds with similar structures exhibited IC50 values ranging from 50 μM to 200 μM against different cancer cell lines. The mechanism often involves the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
Isoxazole derivatives have also demonstrated antimicrobial properties. The presence of the nitro group enhances the compound's ability to disrupt bacterial cell walls and inhibit growth.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential for developing new antimicrobial agents based on this compound.
Antiviral Activity
Preliminary studies indicate that isoxazole derivatives can exhibit antiviral properties. The mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.
- Example : Some related compounds have shown IC50 values as low as 5 μM against viruses such as influenza and HIV, indicating a promising avenue for further research on this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of isoxazole compounds. Modifications at specific positions on the isoxazole ring can enhance activity against targeted biological pathways.
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anti-inflammatory Properties
Research indicates that isoxazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation. For instance, studies have shown that similar compounds demonstrated significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. Nitrophenyl Derivatives
- (3-(4-Nitrophenyl)isoxazol-5-yl)methanol (): Molecular Formula: C₁₀H₈N₂O₄. Key Differences: The nitro group is para-substituted on the phenyl ring. Applications: Exhibits antibacterial, antiviral, and anti-inflammatory activities. Used as an intermediate in organic synthesis .
- (3-(3-Nitrophenyl)isoxazol-5-yl)methanol (): Synthesis: Prepared via nitration and cyclization steps under acid catalysis. Comparison: Meta-substitution may reduce steric hindrance compared to ortho-substituted derivatives, improving solubility in organic solvents like ethanol and chloroform .
b. Halogen-Substituted Analogs
- (3-(2-Bromophenyl)isoxazol-5-yl)methanol (): Molecular Formula: C₁₀H₈BrNO₂. Properties: Slightly soluble in chloroform and DMSO. Bromine’s electron-withdrawing effect may enhance binding to biological targets compared to nitro groups .
- (3-(2-Chlorophenyl)isoxazol-5-yl)methanol (): Safety: Classified as toxic, requiring ventilated handling. Chlorine’s smaller atomic size compared to bromine or nitro groups may reduce steric effects .
Functional Group Modifications
a. Methanol vs. Ethanol Side Chains
- 2-(3-(2-Nitrophenyl)isoxazol-5-yl)ethanol (): Molecular Formula: C₁₁H₁₀N₂O₄. Key Differences: The ethanol side chain introduces an additional methylene group, increasing hydrophobicity (XlogP: 1.5) and molecular weight (234.21 g/mol) compared to methanol analogs .
b. Methoxy and Trifluoromethyl Derivatives
- [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol (): Molecular Formula: C₁₁H₁₁NO₃. Properties: The methoxy group is electron-donating, enhancing solubility in polar solvents. Used in pharmaceutical intermediates .
- (3-(4-Trifluoromethylphenyl)isoxazol-5-yl)methanol (): Molecular Formula: C₁₁H₈F₃NO₂. Applications: Trifluoromethyl groups improve metabolic stability and lipophilicity (predicted density: 1.365 g/cm³), making it suitable for drug design .
Biological Activity
(3-(2-Nitrophenyl)isoxazol-5-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a nitrophenyl group and an isoxazole ring. Its molecular formula is , with a molecular weight of approximately 208.18 g/mol. The nitro group contributes to the compound's chemical reactivity, while the isoxazole moiety enhances its biological profile.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
- Research Findings : In a study assessing the antimicrobial activity of several derivatives, this compound demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Candida albicans | Moderate |
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research has indicated that derivatives of isoxazole compounds can inhibit cancer cell proliferation.
- Case Study : A study involving various isoxazole derivatives, including this compound, found that it exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The percentage of cell viability was notably reduced at higher concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 40 |
| Hep-2 | 35 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within the target cells. The nitro group can facilitate electron transfer processes, which may be crucial in its antimicrobial and anticancer activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Nitroaniline | Nitro group on aniline | Antimicrobial |
| Isoxazole derivatives | Isoxazole ring | Anticancer |
| 3-(4-Nitrophenyl)isoxazol-5-ol | Similar structure with different nitro placement | Potentially similar activities |
| 4-Hydroxy-2-nitrobenzaldehyde | Hydroxy and nitro groups | Antioxidant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
